4-aminoquinolinas
4-Aminoquinolines are a class of organic compounds characterized by the presence of an amino group attached to the 4-position of the quinoline ring. These derivatives exhibit a variety of biological activities and have found applications in pharmaceuticals, particularly as antimalarial agents due to their activity against Plasmodium species. The quinoline nucleus provides these molecules with potent anti-inflammatory properties, making them valuable in treating inflammatory conditions. Additionally, 4-aminoquinolines possess antioxidant and cytotoxic effects, which make them promising candidates for further research in various therapeutic areas. Their chemical stability and ability to form hydrogen bonds contribute to their structural versatility, enabling the synthesis of a wide range of derivatives with diverse biological properties. These compounds are often used as intermediates in organic synthesis due to their functional group richness and potential to undergo multiple transformations.

Estructura | Nombre químico | CAS | MF |
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4-Methylamino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | 1511081-49-4 | C15H22N2O2 |
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N-4-(7-Chloro-4-quinolinyl)aminopentyl-N-ethyl-carbamic Acid 2,2,2-Trichloroethyl Ester | 1026601-42-2 | C19H23Cl4N3O2 |
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4-amino-8-bromo-7-methylquinoline-3-carbonitrile | 1513808-82-6 | C11H8BrN3 |
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1-(4-amino-1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one | 1338967-48-8 | C13H18N2O |
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(S)-1,2,3,4-Tetrahydro-quinolin-4-ylamine dihydrochloride | 1965305-30-9 | C9H14Cl2N2 |
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Chloroquine-d | 1854126-41-2 | C18H26ClN3 |
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6-Chloroquinoline-3,4-diamine | 110643-78-2 | C9H8ClN3 |
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3,4-Quinolinediamine, N4-ethyl-6-iodo- | 1350733-87-7 | C11H12IN3 |
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3,4-Quinolinediamine, 6-(phenylmethoxy)- | 2138365-04-3 | C16H15N3O |
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Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate | 1243085-17-7 | C19H21N3O2 |
Literatura relevante
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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